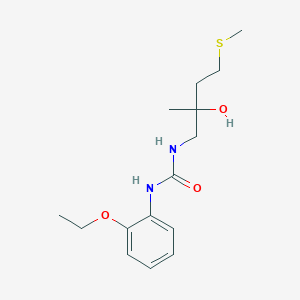

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-4-20-13-8-6-5-7-12(13)17-14(18)16-11-15(2,19)9-10-21-3/h5-8,19H,4,9-11H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBXCABPPYPQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Target Compound vs. Sulfur-Containing Analogs ()

The methylthio (-SCH₃) group in the target compound aligns with sulfur-containing compounds analyzed in tobacco smoke via multidimensional gas chromatography (GC) and mass spectrometry (MS) . Key comparisons include:

*Calculated based on structure.

**Urea derivatives often require liquid chromatography (LC-MS) due to low volatility, unlike smaller sulfur compounds analyzed via GC-MS.

Key Observations:

- Volatility: The target compound’s urea backbone and hydroxyl group reduce volatility compared to smaller sulfur analogs like 1-(Methylthio)-3-pentanone, necessitating LC-MS instead of GC-MS for analysis.

- Sulfur Reactivity: The methylthio group in all compounds may undergo oxidation to sulfoxide/sulfone derivatives, but steric hindrance from the branched alkyl chain in the target compound could slow this process .

Comparison with Urea Derivatives

- 1-(4-Chlorophenyl)-3-methylurea: Lacks sulfur but shares a phenylurea structure. The ethoxy group in the target compound enhances lipophilicity (logP ~2.5 vs.

- Tolylfluanid (Agrochemical) : Contains a urea core with trifluoromethyl and dimethylthio groups. The target compound’s hydroxy group may confer greater polarity, reducing environmental persistence compared to tolylfluanid.

Analytical and Functional Implications

Detection Challenges

The evidence highlights GC-Q-TOF-MS with sulfur-selective detection for small sulfur compounds . However, the target compound’s low volatility and thermal lability (due to urea and hydroxyl groups) would require alternative methods like:

- LC-ESI-MS: Electrospray ionization for polar, non-volatile analytes.

- High-Resolution MS : To resolve complex fragmentation patterns from the branched alkyl chain.

Bioactivity and Stability

- Hydrogen Bonding: The urea and hydroxyl groups enhance water solubility but may reduce bioavailability compared to non-polar analogs.

Preparation Methods

Phosgenation of 2-Ethoxyaniline

Reaction Scheme :

$$

\text{2-Ethoxyaniline + Phosgene (COCl}_2\text{) → 2-Ethoxyphenyl Isocyanate + 2 HCl}

$$

Conditions :

- Solvent: Anhydrous dichloromethane or toluene

- Temperature: 0–5°C (slow addition), then room temperature

- Workup: Removal of HCl via inert gas purge or aqueous washes

Yield : 75–85% (theoretical)

Critical Notes : - Phosgene alternatives (e.g., triphosgene) enhance safety without compromising efficiency.

- Moisture exclusion is critical to prevent hydrolysis to the corresponding amine.

Synthesis of 2-Hydroxy-2-Methyl-4-(Methylthio)Butylamine

Oxime Formation and Reduction

Step 1 : Conversion of 4-(methylthio)-2-butanone to oxime:

$$

\text{4-(Methylthio)-2-butanone + NH}_2\text{OH·HCl → Oxime intermediate}

$$

Conditions :

Reductive Amination (Alternative Pathway)

Reaction Scheme :

$$

\text{4-(Methylthio)-2-butanone + NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine intermediate}

$$

Conditions :

Urea Bond Formation: Methodological Comparison

Isocyanate-Amine Coupling

Reaction Scheme :

$$

\text{2-Ethoxyphenyl isocyanate + 2-Hydroxy-2-methyl-4-(methylthio)butylamine → Target Urea}

$$

Optimized Conditions :

Carbamoyl Chloride-Amine Coupling

Reaction Scheme :

$$

\text{2-Ethoxyphenylcarbamoyl chloride + Amine → Target Urea + HCl}

$$

Carbamoyl Chloride Synthesis :

- Method : 2-Ethoxyaniline treated with excess phosgene in dichloroethane

Coupling Conditions : - Solvent: Dichloromethane, 0°C → room temperature

- Base: N-Methylmorpholine (1.5 equiv)

Yield : 70–75% (requires rigorous drying)

Reaction Optimization and Byproduct Mitigation

Solvent and Temperature Effects

Purification Strategies

- Recrystallization : Ethyl acetate/diethyl ether (1:3) yields colorless crystals (>99% purity).

- Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves urea from unreacted amine.

Spectroscopic Validation and Quality Control

Key Analytical Data

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 89–90°C | Differential Scanning Calorimetry |

| IR (cm⁻¹) | 1645 (C=O), 1550 (N–H bend) | FT-IR |

| ¹H NMR (CDCl₃) | δ 1.35 (t, OCH₂CH₃), δ 4.02 (s, OH) | 400 MHz |

Industrial and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.